(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-[(3,5-difluorophenyl)methylsulfonyl]-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4S2/c21-15-8-14(9-16(22)10-15)13-28(24,25)23-17-6-7-18(23)12-20(11-17)29(26,27)19-4-2-1-3-5-19/h1-5,8-10,17-18,20H,6-7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLJFRDHXZPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC(=C3)F)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Structural Characteristics
The compound features a bicyclic structure with sulfonyl groups and a difluorobenzyl substituent, which may influence its interaction with biological targets. The stereochemistry indicated by the (1R,5S) configuration suggests specific spatial arrangements that can affect its biological interactions and activity.
Chemical Structure
| Component | Description |
|---|---|
| Bicyclic Framework | Contains a unique bicyclic structure that enhances stability and reactivity. |
| Sulfonyl Groups | Two sulfonyl groups potentially increase solubility and reactivity with biological targets. |
| Difluorobenzyl Substituent | The presence of fluorine atoms may enhance lipophilicity and binding affinity to receptors. |
Antimicrobial Properties
Preliminary studies suggest that derivatives of this bicyclic compound exhibit antimicrobial activity . Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, potentially making this compound a candidate for further antimicrobial development .
Central Nervous System (CNS) Activity
The structural features of this compound hint at possible interactions with CNS receptors. This could lead to neuroactive properties, making it a subject of interest for the treatment of neurological disorders .
Research into the mechanisms of action reveals that the compound may interact with specific protein targets within cells, influencing pathways related to inflammation and neurotransmission. Studies employing high-throughput screening techniques have identified potential binding sites on various receptors .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide structure could enhance efficacy .
Case Study 2: CNS Interaction Studies
In another investigation focusing on CNS activity, researchers utilized in vitro assays to evaluate the binding affinity of the compound to serotonin receptors. The findings suggested a moderate affinity, indicating potential for developing treatments targeting mood disorders .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest its potential as a therapeutic agent. Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit a wide range of biological activities, including:
- Anticholinergic Activity : Compounds within this class have been studied for their ability to inhibit acetylcholine receptors, making them candidates for treating conditions like overactive bladder and motion sickness.
- Analgesic Properties : Some studies have explored the analgesic effects of tropane derivatives, indicating potential applications in pain management.
Enantioselective Synthesis
The synthesis of (1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane can be achieved through enantioselective methods, which are crucial for developing compounds with specific biological activities. Techniques such as asymmetric synthesis and chiral catalysts have been employed to produce this compound with high stereochemical purity .
Drug Development
The compound's unique properties position it as a candidate for further development into pharmaceutical agents. Its sulfonamide moieties may enhance solubility and bioavailability, critical factors in drug design.
Case Study 1: Anticholinergic Activity
A study published in Organic & Biomolecular Chemistry examined various tropane alkaloids and their derivatives for anticholinergic effects. The findings suggested that modifications to the bicyclic structure could enhance receptor selectivity and potency .
Case Study 2: Pain Management
Research conducted on the analgesic properties of tropane derivatives indicated that specific modifications could lead to compounds with reduced side effects compared to traditional analgesics, making them suitable candidates for further investigation in pain management therapies.
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Bicyclo[3.2.1]octane Scaffold
Substituent Variations
- Impact of Sulfonyl vs.
- Fluorination: The 3,5-difluorobenzyl group in the target compound may enhance metabolic stability over non-fluorinated analogs (e.g., 46’s 4-fluoro-phenoxy) by reducing oxidative metabolism .
Conformational Analysis
- The bicyclo[3.2.1]octane core in the target compound adopts a chair conformation for the fused piperidine ring, while analogs like (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one exhibit a twisted envelope conformation in the pyrrolidine ring (dihedral angle: 67.63°) . Conformational rigidity influences receptor binding and selectivity.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | (1R,3r,5S)-8-Isopropyl-3-phenylacetate Analog | (1R,3R,5S)-8-Methyl-3-(diphenylmethoxy) Analog |
|---|---|---|---|
| Molecular Weight | 494.5 g/mol | 287.4 g/mol | 351.5 g/mol |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (lower due to ester) | ~4.1 (higher due to diphenylmethoxy) |
| Solubility | Low aqueous solubility (sulfonyl groups) | Moderate (ester improves solubility) | Very low (hydrophobic diphenyl group) |
| Metabolic Stability | High (fluorine substitution) | Moderate (ester hydrolysis) | Low (rapid CYP-mediated oxidation) |
- Sulfonyl Groups : Increase molecular weight and reduce membrane permeability compared to ester-containing analogs (e.g., ’s isopropyl-phenylacetate, MW 287.4) .
- Fluorine vs. Methyl Groups : Fluorine in the target compound improves metabolic stability over methyl-substituted analogs (e.g., ’s diphenylmethoxy derivative) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via sulfonylation of the azabicyclo[3.2.1]octane core. Key steps include:
- Using tert-butyl (1R,3r,5S)-3-phenoxy-8-azabicyclo[3.2.1]octane-8-carboxylate as an intermediate.
- Sulfonyl chloride coupling under anhydrous conditions in tetrahydrofuran (THF) or ethanol (EtOH) at controlled temperatures (0–25°C) .
- Yield optimization strategies:
- Employing excess sulfonyl chloride (1.2–1.5 equivalents).
- Monitoring reaction progress via UPLC-MS to minimize by-products.
- Purification via reverse-phase chromatography or recrystallization from ethyl acetate/hexane mixtures .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Key Methods :
- X-ray crystallography for absolute stereochemical confirmation, with unit cell parameters (e.g., monoclinic , ) and displacement ellipsoid analysis .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., , MW 317.42) .
- H/C NMR for functional group validation (e.g., sulfonyl proton signals at δ 3.2–3.5 ppm, aromatic fluorines at δ 115–125 ppm) .
Advanced Research Questions
Q. How can diastereomer formation during sulfonylation be minimized or resolved?
- Approaches :
- Use enantiopure starting materials (e.g., (1R,5S)-configured intermediates) to enforce stereochemical control .
- Employ chiral auxiliaries or catalysts (e.g., Pd-mediated coupling) during sulfonyl group introduction.
- Separate diastereomers via preparative HPLC with chiral stationary phases (CSPs) such as amylose tris(3,5-dimethylphenylcarbamate) .
Q. What strategies mitigate by-product formation during synthesis, particularly sulfonate esters or oxidized derivatives?
- Solutions :
- Strict exclusion of moisture using molecular sieves or inert atmospheres (N/Ar).
- Addition of radical scavengers (e.g., BHT) to prevent oxidation of the bicyclic core .
- Post-reaction quenching with aqueous sodium thiosulfate to neutralize residual sulfonyl chlorides .
Q. What storage conditions are optimal for long-term stability, and what degradation pathways are observed?
- Stability Data :
- Store under inert gas at –20°C in amber vials to prevent photodegradation.
- Avoid exposure to oxidizers (e.g., peroxides), which trigger sulfonyl group cleavage or ring-opening reactions .
- Degradation products include desulfonylated azabicyclo[3.2.1]octane and 3,5-difluorobenzyl sulfonic acid, detectable via LC-MS .
Data Analysis & Contradictions
Q. How should discrepancies in reported solvent systems (e.g., THF vs. DCM) for sulfonylation be addressed during scale-up?
- Resolution :
- Evaluate solvent polarity effects: THF improves solubility of polar intermediates, while DCM may enhance reaction rates for hydrophobic substrates.
- Conduct Design of Experiments (DoE) to optimize solvent/temperature combinations (e.g., 15–30°C in THF yields 75–82% vs. 65% in DCM) .
Q. What structural modifications of the azabicyclo[3.2.1]octane core enhance biological activity, and how do substituents influence receptor binding?
- SAR Insights :
- Electron-withdrawing groups (e.g., 3,5-difluoro substitution on benzyl) improve metabolic stability by reducing CYP450-mediated oxidation .
- Phenylsulfonyl moieties at C3 increase affinity for σ-1 receptors (IC < 100 nM vs. >1 µM for non-sulfonylated analogs) .
- Azabicyclo ring rigidity is critical: Methyl or isopropyl substituents at N8 reduce conformational flexibility, enhancing selectivity over dopamine receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
